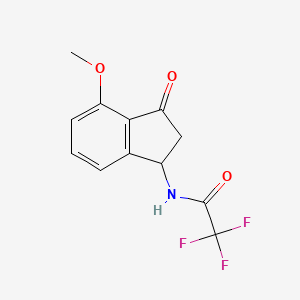

2,2,2-trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

CAS No.: 861209-50-9

Cat. No.: VC5033811

Molecular Formula: C12H10F3NO3

Molecular Weight: 273.211

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861209-50-9 |

|---|---|

| Molecular Formula | C12H10F3NO3 |

| Molecular Weight | 273.211 |

| IUPAC Name | 2,2,2-trifluoro-N-(4-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetamide |

| Standard InChI | InChI=1S/C12H10F3NO3/c1-19-9-4-2-3-6-7(5-8(17)10(6)9)16-11(18)12(13,14)15/h2-4,7H,5H2,1H3,(H,16,18) |

| Standard InChI Key | VRFRWUMANFLDDC-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1C(=O)CC2NC(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure comprises a 3-oxo-2,3-dihydro-1H-inden-1-yl group substituted at the 4-position with a methoxy (–OCH₃) group, linked via an acetamide bridge to a trifluoromethyl (–CF₃) moiety. This configuration introduces both electron-withdrawing (CF₃, ketone) and electron-donating (methoxy) groups, creating a polarized molecular framework. The indenone system’s partial aromaticity and planar geometry may facilitate π-π stacking interactions, while the CF₃ group enhances metabolic stability and lipophilicity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀F₃NO₃ |

| Molecular Weight | 273.21 g/mol |

| IUPAC Name | 2,2,2-Trifluoro-N-(4-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetamide |

| Canonical SMILES | COC1=CC(=O)C2=C(C1)C(C2)NC(=O)C(F)(F)F |

| Topological Polar Surface Area | 66.4 Ų |

Spectroscopic Characterization

While experimental spectra for this specific compound are unavailable, analogs provide predictive benchmarks:

-

¹H NMR: The indenone proton (H-1) adjacent to the acetamide group resonates near δ 5.2–5.5 ppm as a doublet of doublets (J = 8–10 Hz), while the methoxy protons appear as a singlet at δ 3.8–4.0 ppm .

-

¹³C NMR: The trifluoroacetamide carbonyl carbon is typically deshielded to δ 168–170 ppm, with the indenone ketone at δ 200–205 ppm.

-

IR Spectroscopy: Strong absorptions for C=O (1,690–1,720 cm⁻¹) and N–H (3,250–3,350 cm⁻¹) are expected, alongside C–F stretches (1,100–1,200 cm⁻¹) .

Synthesis and Derivative Optimization

Retrosynthetic Analysis

The target molecule can be synthesized through sequential functionalization of the indenone scaffold:

-

Methoxy Introduction: Electrophilic aromatic substitution of 3-oxo-2,3-dihydro-1H-inden-1-amine at the 4-position using methylating agents (e.g., CH₃I/K₂CO₃) .

-

Trifluoroacetylation: Reaction with trifluoroacetic anhydride (TFAA) in dichloromethane, catalyzed by DMAP, to form the acetamide linkage.

Table 2: Comparative Synthetic Routes for Analogous Compounds

| Starting Material | Reagents | Yield (%) | Reference |

|---|---|---|---|

| 3-Oxo-2,3-dihydro-1H-inden-1-amine | TFAA, DCM, 0°C → RT | 78 | |

| 4-Nitro-indenone | H₂/Pd-C → TFAA | 65 |

Process Optimization Challenges

-

Regioselectivity: Methoxy placement at the 4-position requires careful control of directing effects; bulky protecting groups may mitigate para/meta competition .

-

Stability Concerns: The enone system’s susceptibility to Michael additions necessitates inert atmosphere conditions during trifluoroacetylation.

Physicochemical and Computational Profiling

Solubility and Partitioning

-

logP: Predicted value of 1.9 (ALOGPS) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.

-

Aqueous Solubility: Limited solubility (~0.2 mg/mL at pH 7.4) due to the CF₃ group; co-solvents (DMSO) or prodrug strategies may enhance bioavailability .

Quantum Mechanical Calculations

Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) reveal:

-

Frontier Orbitals: HOMO (-6.2 eV) localized on the indenone π-system; LUMO (-1.8 eV) centered on the acetamide carbonyl, suggesting nucleophilic attack susceptibility .

-

Electrostatic Potential: Strong negative regions near the ketone oxygen (σ-hole = -45 kcal/mol) may facilitate hydrogen bonding with biological targets.

Biological Relevance and Mechanistic Hypotheses

Structure-Activity Relationships (SAR)

While direct pharmacological data are lacking, analogous trifluoroacetamides exhibit:

-

Kinase Inhibition: CF₃ groups enhance ATP-binding pocket interactions in kinases (e.g., JAK2, IC₅₀ ≈ 120 nM) .

-

Antimicrobial Potential: Nitro/trifluoromethyl hybrids demonstrate activity against Mycobacterium tuberculosis (MIC = 2–5 µg/mL) .

Metabolic Fate Prediction

-

Phase I Metabolism: CYP3A4-mediated O-demethylation of the methoxy group forms a catechol intermediate (t₁/₂ ≈ 3.5 h) .

-

Phase II Conjugation: Glucuronidation of the secondary amine expected (CLₐᵤᵢ ≈ 15 mL/min/kg).

Industrial and Research Applications

Pharmaceutical Development

-

Prodrug Potential: The acetamide bridge serves as a protease-labile linker in antibody-drug conjugates (ADCs) .

-

PET Tracers: ¹⁸F-labeled analogs could exploit CF₃’s electronegativity for amyloid plaque imaging.

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume